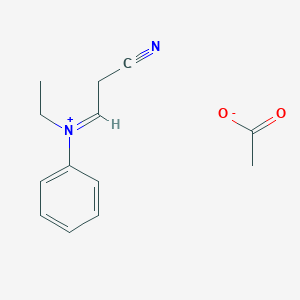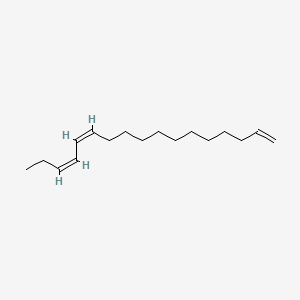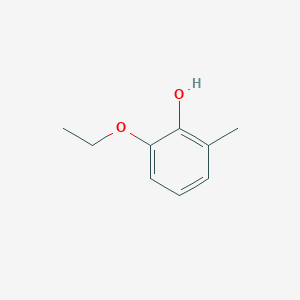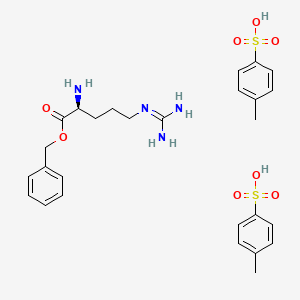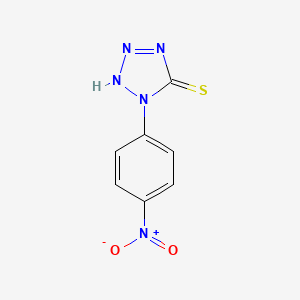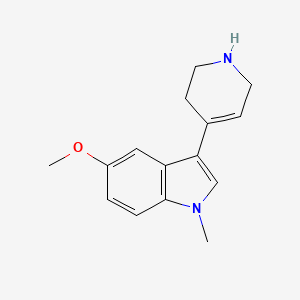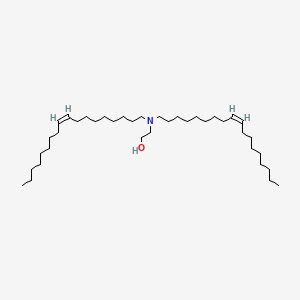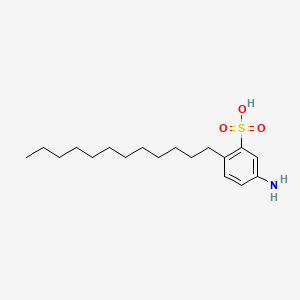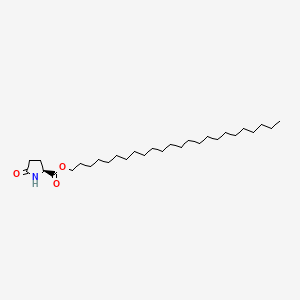
Tetracosyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C29H55NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetracosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetracosyl 5-oxo-L-prolinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetracosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 5-oxo-L-prolinase, which catalyzes the hydrolysis of 5-oxo-L-proline to L-glutamate . This enzymatic reaction is crucial in various metabolic pathways, including the γ-glutamyl cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-L-proline: A precursor to Tetracosyl 5-oxo-L-prolinate, involved in similar metabolic pathways.
L-proline: A related amino acid with similar structural features but different functional properties.
Tetracosanol: The alcohol component used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long alkyl chain (tetracosyl group) with a 5-oxo-L-proline moiety.
Propriétés
Numéro CAS |
37673-40-8 |
|---|---|
Formule moléculaire |
C29H55NO3 |
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
tetracosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-29(32)27-24-25-28(31)30-27/h27H,2-26H2,1H3,(H,30,31)/t27-/m0/s1 |
Clé InChI |
GNYRACNVVQQBII-MHZLTWQESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


